4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one
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Overview
Description
4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety, a naphthalene group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and formic acid to form benzimidazole.
Attachment of Naphthalene Group: Using a Friedel-Crafts alkylation reaction to attach the naphthalene group to the benzimidazole.
Formation of Pyrrolidinone Ring: Cyclization reaction involving appropriate amines and carbonyl compounds to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or naphthalene moieties.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Fluorescent Probes: The naphthalene group could be utilized in designing fluorescent probes for biological imaging.
Medicine
Drug Development:
Antimicrobial Agents: The compound might exhibit antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: As a monomer or additive in polymer synthesis.
Mechanism of Action
The mechanism of action for 4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole.
Naphthalene Derivatives: Compounds like 1-naphthylamine.
Pyrrolidinone Derivatives: Compounds like 2-pyrrolidinone.
Uniqueness
The uniqueness of 4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one lies in its combination of three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c28-23-12-18(24-13-22-25-20-10-3-4-11-21(20)26-22)15-27(23)14-17-8-5-7-16-6-1-2-9-19(16)17/h1-11,18,24H,12-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWBZDMCWXNKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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